molecular formula C7H8ClNO2S B2648071 2-Chloro-5-methanesulfonylaniline CAS No. 16328-56-6

2-Chloro-5-methanesulfonylaniline

Cat. No.: B2648071
CAS No.: 16328-56-6
M. Wt: 205.66
InChI Key: JZYXWKXXTIMVOA-UHFFFAOYSA-N
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Description

2-Chloro-5-methanesulfonylaniline is an organic compound with the molecular formula C7H8ClNO2S and a molecular weight of 205.66 g/mol . It is also known by its IUPAC name, 2-chloro-5-(methylsulfonyl)phenylamine . This compound is a derivative of aniline, where the aniline ring is substituted with a chlorine atom and a methanesulfonyl group. It is commonly used in various chemical synthesis processes and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-5-methanesulfonylaniline typically involves the chlorination of 5-methanesulfonylaniline. One common method is the reaction of 5-methanesulfonylaniline with thionyl chloride (SOCl2) in the presence of a catalyst such as pyridine. The reaction is carried out under reflux conditions, and the product is purified by recrystallization .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale chlorination processes using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-5-methanesulfonylaniline undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The methanesulfonyl group can be oxidized to form sulfone derivatives.

    Reduction Reactions: The nitro group (if present) can be reduced to an amine group.

Common Reagents and Conditions

    Substitution: Reagents such as sodium amide (NaNH2) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO).

    Oxidation: Reagents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) in acidic or basic conditions.

    Reduction: Reagents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) in methanol.

Major Products

    Substitution: Formation of various substituted aniline derivatives.

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of amine derivatives.

Mechanism of Action

The mechanism of action of 2-Chloro-5-methanesulfonylaniline depends on its specific application. In biological systems, it may act by inhibiting enzymes or modulating receptor activity. The methanesulfonyl group can interact with nucleophilic sites on proteins, leading to the inhibition of enzyme activity. The chlorine atom can also participate in halogen bonding, affecting molecular interactions and pathways .

Comparison with Similar Compounds

Similar Compounds

    2-Chloroaniline: Lacks the methanesulfonyl group, making it less reactive in certain chemical reactions.

    5-Methanesulfonylaniline: Lacks the chlorine atom, affecting its reactivity and biological activity.

    2-Chloro-4-methanesulfonylaniline: Similar structure but with different substitution pattern, leading to different chemical and biological properties.

Uniqueness

2-Chloro-5-methanesulfonylaniline is unique due to the presence of both chlorine and methanesulfonyl groups, which confer distinct reactivity and biological activity. This combination allows for versatile applications in chemical synthesis and scientific research .

Properties

IUPAC Name

2-chloro-5-methylsulfonylaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8ClNO2S/c1-12(10,11)5-2-3-6(8)7(9)4-5/h2-4H,9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZYXWKXXTIMVOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC(=C(C=C1)Cl)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8ClNO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16328-56-6
Record name 2-chloro-5-methanesulfonylaniline
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

Following the general method as outlined in Intermediate 61, starting from 2-chloro-5-methylsulphonylnitrobenzene, the title compound was obtained as a dark green sticky solid in quantitative yield.
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